molecular formula C22H28ClN3O4S2 B2436983 N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride CAS No. 1217179-53-7

N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride

Cat. No. B2436983
CAS RN: 1217179-53-7
M. Wt: 498.05
InChI Key: FDFDHDHCPVBBTF-UHFFFAOYSA-N
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Description

N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride is a useful research compound. Its molecular formula is C22H28ClN3O4S2 and its molecular weight is 498.05. The purity is usually 95%.
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Scientific Research Applications

Nonnucleoside Inhibitors for Viral Replication

Compounds structurally similar to N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride have been identified as novel selective nonnucleoside inhibitors of cytomegalovirus (CMV) replication. These compounds interfere with viral DNA maturation and packaging without inhibiting viral DNA synthesis or viral transcription and translation. This application is crucial for developing treatments against viral infections, especially for viruses with high mutation rates that can evade existing therapies (Buerger et al., 2001).

Photosensitizers for Photodynamic Therapy

Derivatives containing the benzo[d]thiazol moiety have been explored for their potential as photosensitizers in photodynamic therapy (PDT), a treatment modality for cancer. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable for Type II photodynamic therapy mechanisms. This research underscores the potential of benzo[d]thiazol derivatives in medical applications, particularly in targeting cancer cells with minimal damage to surrounding healthy tissues (Pişkin et al., 2020).

Synthesis of Structurally Diverse Libraries

The compound's structural framework has been utilized in the synthesis of structurally diverse libraries of compounds through alkylation and ring closure reactions. These reactions enable the generation of a wide range of derivatives with potential applications in various fields of chemistry and pharmacology, highlighting the compound's versatility as a synthetic building block (Roman, 2013).

Corrosion Inhibitors for Steel

Benzothiazole derivatives have been synthesized to study their corrosion inhibiting effect against steel in acidic solutions. These inhibitors exhibit high efficiency and stability, suggesting their potential application in protecting metal surfaces from corrosion. This application is particularly relevant in industrial settings where metal components are exposed to harsh chemical environments (Hu et al., 2016).

properties

IUPAC Name

3-(benzenesulfonyl)-N-[3-(dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S2.ClH/c1-24(2)14-8-15-25(22-23-21-18(29-3)11-7-12-19(21)30-22)20(26)13-16-31(27,28)17-9-5-4-6-10-17;/h4-7,9-12H,8,13-16H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFDHDHCPVBBTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)CCS(=O)(=O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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